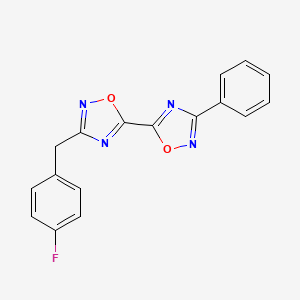

3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-Fluorobenzyl)-3’-phenyl-5,5’-bi-1,2,4-oxadiazole” is a complex organic molecule. It contains a fluorobenzyl group, a phenyl group, and a bi-1,2,4-oxadiazole group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the attachment of the fluorobenzyl and phenyl groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the oxadiazole ring. Fluorine-19 NMR could be used to evaluate the structure of the fluorobenzyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. For example, the fluorobenzyl group could potentially undergo reactions involving the fluorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could affect its polarity and lipophilicity .Aplicaciones Científicas De Investigación

- In a study by Kim et al., FBPOD was identified as a novel anti-epileptic agent in chemically- or genetically-induced epileptic zebrafish and mouse models . It effectively improved PTZ-induced epileptic behaviors in zebrafish by modulating neurotransmitters and neurosteroids. Specifically, it upregulated serotonin, estradiol, dihydrotestosterone, progesterone, 5α-dihydroprogesterone, and allopregnanolone levels, while downregulating normetanephrine, gamma-aminobutyric acid (GABA), and cortisol levels in brain tissue. Additionally, FBPOD exhibited protective effects against oxidative stress and zebrafish mortality.

- FBPOD contains an indole moiety. Indole derivatives, such as indole-3-acetic acid (IAA), play essential roles as plant hormones. While FBPOD is not directly related to IAA, exploring its potential as an agrochemical or plant growth regulator could be intriguing .

- FBPOD’s fluorine substitution makes it interesting for radiochemistry. For instance, the synthesis of 4-[^18F]fluorobenzylazide, a radiolabeled compound, could be explored using FBPOD as a precursor . Such radiolabeled compounds are valuable for positron emission tomography (PET) imaging and drug development.

Anti-Epileptic Properties

Indole Derivatives and Plant Hormones

Radiochemical Applications

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN4O2/c18-13-8-6-11(7-9-13)10-14-19-16(23-21-14)17-20-15(22-24-17)12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIBUWZDPZVLEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2392670.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)

![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)

![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)

![ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392682.png)